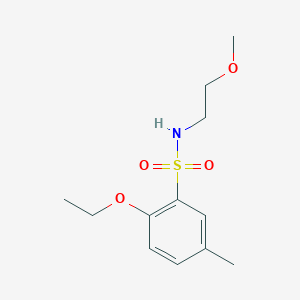
4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide, also known as EDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EDPB belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry as inhibitors of enzymes and receptors.
作用機序
The mechanism of action of 4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide involves the binding of the compound to the active site of the target enzyme or receptor, leading to the inhibition of its activity. 4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide acts as a competitive inhibitor, meaning that it competes with the substrate for the binding site. This results in a decrease in the rate of the enzymatic reaction or the receptor-mediated signaling pathway.
Biochemical and Physiological Effects:
4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide has been shown to have several biochemical and physiological effects, depending on the target enzyme or receptor. For example, the inhibition of carbonic anhydrase II by 4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide leads to a decrease in the production of bicarbonate ions, which are essential for acid-base balance in the body. The inhibition of the dopamine D4 receptor by 4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide leads to a decrease in the activity of the dopaminergic system, which is involved in the regulation of mood, motivation, and reward.
実験室実験の利点と制限
4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide has several advantages as a tool compound for lab experiments. It is relatively easy to synthesize and purify, and its inhibitory activity is well-characterized. However, 4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide also has some limitations. Its potency and selectivity for different enzymes and receptors vary, and it may exhibit off-target effects. Therefore, careful optimization of the experimental conditions and controls is necessary to ensure the validity and reproducibility of the results.
将来の方向性
There are several future directions for the research on 4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide. One potential application is in the development of novel anticancer agents. Carbonic anhydrase II has been shown to be overexpressed in several types of cancer, and its inhibition by 4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide may lead to the suppression of tumor growth. Another potential application is in the treatment of neurological disorders, such as schizophrenia and bipolar disorder, which are associated with the dysfunction of the dopaminergic system. The development of more potent and selective 4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide derivatives may also enhance its utility as a tool compound for studying the structure and function of enzymes and receptors.
合成法
The synthesis of 4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide involves several steps, starting from the reaction of 4-nitrobenzenesulfonyl chloride with 3-pyridylamine to form 4-nitrobenzenesulfonamide. The nitro group is then reduced to an amino group, followed by the reaction with ethyl iodide and dimethylamine to produce 4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide. The overall yield of this synthesis method is around 50%.
科学的研究の応用
4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide has been extensively studied for its potential applications in drug discovery. It has been shown to inhibit the activity of several enzymes and receptors, including carbonic anhydrase, carbonic anhydrase II, and the dopamine D4 receptor. These enzymes and receptors are involved in various physiological and pathological processes, such as cancer, neurological disorders, and diabetes.
特性
分子式 |
C15H18N2O3S |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-4-20-14-8-12(3)15(9-11(14)2)21(18,19)17-13-6-5-7-16-10-13/h5-10,17H,4H2,1-3H3 |
InChIキー |
AYASDTGXYLETCX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CN=CC=C2)C |
正規SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CN=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)
![Ethyl 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245526.png)



![Ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245540.png)
![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245551.png)



